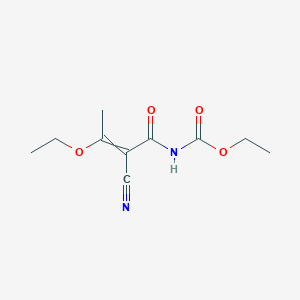
Trans-4-((6,7-dimethoxyquinoxalin-2-yl)amino)cyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-4-((6,7-dimethoxyquinoxalin-2-yl)amino)cyclohexanol is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a quinoxaline ring substituted with dimethoxy groups and an amino group attached to a cyclohexanol moiety. Its distinct structure makes it a subject of interest in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trans-4-((6,7-dimethoxyquinoxalin-2-yl)amino)cyclohexanol typically involves multiple steps, starting with the preparation of the quinoxaline ring. One common method involves the condensation of o-phenylenediamine with a suitable diketone, followed by the introduction of dimethoxy groups through methylation reactions. The amino group is then introduced via nucleophilic substitution reactions, and finally, the cyclohexanol moiety is attached through reductive amination or similar reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Trans-4-((6,7-dimethoxyquinoxalin-2-yl)amino)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoxaline ring or the cyclohexanol moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced quinoxaline derivatives. Substitution reactions can introduce alkyl, acyl, or other functional groups into the molecule.
科学的研究の応用
Trans-4-((6,7-dimethoxyquinoxalin-2-yl)amino)cyclohexanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Trans-4-((6,7-dimethoxyquinoxalin-2-yl)amino)cyclohexanol involves its interaction with specific molecular targets and pathways. The quinoxaline ring can interact with enzymes and receptors, modulating their activity. The dimethoxy groups and the amino group can enhance the compound’s binding affinity and specificity. The cyclohexanol moiety may contribute to the compound’s overall stability and solubility, facilitating its biological activity.
類似化合物との比較
Similar Compounds
- **4-(6,7-Dimethoxy-quinoxalin-2-ylamino)-bicyclo[2.2.2]octane
- **4-(6,7-Dimethoxy-quinoxalin-2-ylamino)-cyclohexanone
- **4-(6,7-Dimethoxy-quinoxalin-2-ylamino)-cyclohexane
Uniqueness
Trans-4-((6,7-dimethoxyquinoxalin-2-yl)amino)cyclohexanol is unique due to its specific combination of functional groups and structural features. The presence of the cyclohexanol moiety distinguishes it from other similar compounds, potentially enhancing its solubility and stability. Additionally, the dimethoxy groups and the amino group contribute to its unique chemical reactivity and biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
216699-96-6 |
|---|---|
分子式 |
C16H21N3O3 |
分子量 |
303.36 g/mol |
IUPAC名 |
4-[(6,7-dimethoxyquinoxalin-2-yl)amino]cyclohexan-1-ol |
InChI |
InChI=1S/C16H21N3O3/c1-21-14-7-12-13(8-15(14)22-2)19-16(9-17-12)18-10-3-5-11(20)6-4-10/h7-11,20H,3-6H2,1-2H3,(H,18,19) |
InChIキー |
CYVRFHRDWQAJGA-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)N=CC(=N2)NC3CCC(CC3)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Bromo-2-phenylimidazo[1,2-A]pyridin-7-amine](/img/structure/B8774037.png)
![2-Pyridinamine, 5-[[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B8774047.png)



![(R)-2-[(N-acetyl-N-methylamino)methyl]pyrrolidine](/img/structure/B8774075.png)
![2-{2-[(2,6-dichlorophenyl)amino]phenyl}-N,N-diethylacetamide](/img/structure/B8774081.png)
![3-[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B8774082.png)

![5-Methyl-5,7-dihydrofuro[3,4-D]pyrimidin-4(3H)-one](/img/structure/B8774097.png)



